molecular formula C140H218N42O46 B595451 ACETYL-AMYLIN (8-37) (HUMAN) CAS No. 178603-79-7

ACETYL-AMYLIN (8-37) (HUMAN)

Cat. No.: B595451
CAS No.: 178603-79-7
M. Wt: 3225.532
InChI Key: NIRUKDPRGCIIJB-KPAXONNNSA-N
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Description

Acetyl-Amylin (8-37) (Human): is a peptide fragment derived from the human amylin protein. Amylin is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic beta cells. This fragment, specifically the acetylated form of residues 8-37, acts as an antagonist to amylin, meaning it can inhibit the biological effects of amylin. This compound is particularly significant in research related to diabetes and metabolic disorders .

Biochemical Analysis

Biochemical Properties

Acetyl-Amylin (8-37) (Human) has been shown to exert an autocrine or paracrine effect on islet insulin secretion This suggests that it interacts with various enzymes and proteins involved in insulin secretion

Cellular Effects

The cellular effects of Acetyl-Amylin (8-37) (Human) are largely related to its role in insulin secretion. By influencing this process, it can have a significant impact on various types of cells and cellular processes. For instance, it may influence cell function by affecting cell signaling pathways related to insulin secretion, gene expression patterns in pancreatic β-cells, and cellular metabolism .

Molecular Mechanism

It is known to be a specific antagonist of Amylin, suggesting that it may exert its effects by binding to Amylin receptors and inhibiting their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Metabolic Pathways

It is known to be involved in insulin secretion, suggesting that it may interact with enzymes and cofactors involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives during SPPS.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model peptide in studies of peptide synthesis and modification.

Biology:

Medicine:

Industry:

  • Utilized in the development of peptide-based drugs and therapeutic agents.

Comparison with Similar Compounds

    Pramlintide: An amylin analog used in diabetes treatment.

Comparison:

Acetyl-Amylin (8-37) (Human) stands out due to its specific antagonistic properties and its utility in studying the physiological roles of amylin and related peptides.

Properties

CAS No.

178603-79-7

Molecular Formula

C140H218N42O46

Molecular Weight

3225.532

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1

InChI Key

NIRUKDPRGCIIJB-KPAXONNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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